Tetrahydrofuran-D8 Tetrahydrofuran-D8 Tetrahydrofuran-d8 (THF-d8, TDF) is a deuterated NMR solvent containing 0.03% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. 1H NMR line shape analysis of the exchange rates of proton between methanol and acetic acid dissolved in THF-d8 was reported. It participates as a solvent in the synthesis of deuteriotris[bis(trimethylsilyl)amido]thorium and deuteriotris[bis(trimethylsiiyl)amido]uranium. Dynamic NMR spectroscopic study of 15N,15N′-dipentadeuterophenylformamidine (DPFA) has been studied in THF-d8.
Tetrahydrofuran-d8 (THF-d8), a deuterated derivative of tetrahydrofuran, is a standard purity solvent suitable for routine NMR analyses (conducted at ambient temperatures where quality is less critical). It participates as a solvent in an intermolecular proton exchange reaction between methanol and acetic acid. Kinetics of this reaction has been studied by ′H NMR line shape analysis. Infrared spectral studies of THF and THF-d8 have been investigated in the range of 10 and 300cm-1.
Tetrahydrofuran-d8 may be used as a solvent in the synthesis of deuteriotris[bis(trimethylsilyl)amido]thorium and deuteriotris[bis(trimethylsiiyl)amido]uranium.
Tetrahydrofuran-d8 (THF-d8, TDF) is a deuterated NMR solvent useful in NMR-based research and analyses. 1H NMR line shape analysis of the exchange rates of proton between methanol and acetic acid dissolved in THF-d8 was reported. It participates as a solvent in the synthesis of deuteriotris[bis(trimethylsilyl)amido]thorium and deuteriotris[bis(trimethylsiiyl)amido]uranium. Dynamic NMR spectroscopic study of 15N,15N′-dipentadeuterophenylformamidine (DPFA) has been studied in THF-d8.

Brand Name: Vulcanchem
CAS No.: 1693-74-9
VCID: VC20844360
InChI: InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i1D2,2D2,3D2,4D2
SMILES: C1CCOC1
Molecular Formula: C4H8O
Molecular Weight: 80.15 g/mol

Tetrahydrofuran-D8

CAS No.: 1693-74-9

Cat. No.: VC20844360

Molecular Formula: C4H8O

Molecular Weight: 80.15 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydrofuran-D8 - 1693-74-9

Specification

Description Tetrahydrofuran-d8 (THF-d8, TDF) is a deuterated NMR solvent containing 0.03% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. 1H NMR line shape analysis of the exchange rates of proton between methanol and acetic acid dissolved in THF-d8 was reported. It participates as a solvent in the synthesis of deuteriotris[bis(trimethylsilyl)amido]thorium and deuteriotris[bis(trimethylsiiyl)amido]uranium. Dynamic NMR spectroscopic study of 15N,15N′-dipentadeuterophenylformamidine (DPFA) has been studied in THF-d8.
Tetrahydrofuran-d8 (THF-d8), a deuterated derivative of tetrahydrofuran, is a standard purity solvent suitable for routine NMR analyses (conducted at ambient temperatures where quality is less critical). It participates as a solvent in an intermolecular proton exchange reaction between methanol and acetic acid. Kinetics of this reaction has been studied by ′H NMR line shape analysis. Infrared spectral studies of THF and THF-d8 have been investigated in the range of 10 and 300cm-1.
Tetrahydrofuran-d8 may be used as a solvent in the synthesis of deuteriotris[bis(trimethylsilyl)amido]thorium and deuteriotris[bis(trimethylsiiyl)amido]uranium.
Tetrahydrofuran-d8 (THF-d8, TDF) is a deuterated NMR solvent useful in NMR-based research and analyses. 1H NMR line shape analysis of the exchange rates of proton between methanol and acetic acid dissolved in THF-d8 was reported. It participates as a solvent in the synthesis of deuteriotris[bis(trimethylsilyl)amido]thorium and deuteriotris[bis(trimethylsiiyl)amido]uranium. Dynamic NMR spectroscopic study of 15N,15N′-dipentadeuterophenylformamidine (DPFA) has been studied in THF-d8.

CAS No. 1693-74-9
Molecular Formula C4H8O
Molecular Weight 80.15 g/mol
IUPAC Name 2,2,3,3,4,4,5,5-octadeuteriooxolane
Standard InChI InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i1D2,2D2,3D2,4D2
Standard InChI Key WYURNTSHIVDZCO-SVYQBANQSA-N
Isomeric SMILES [2H]C1(C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
SMILES C1CCOC1
Canonical SMILES C1CCOC1

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